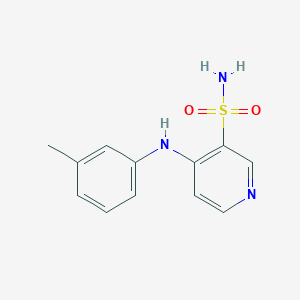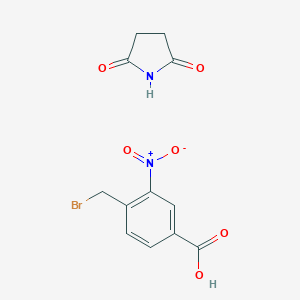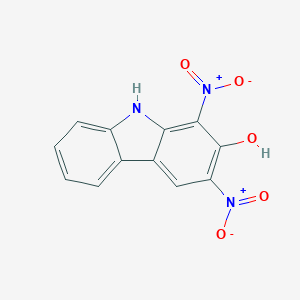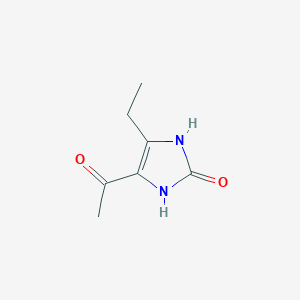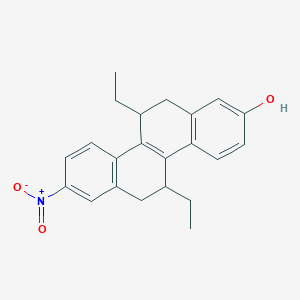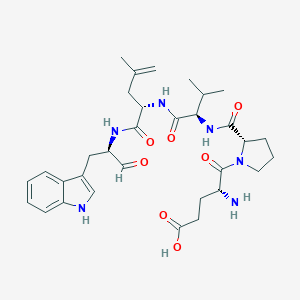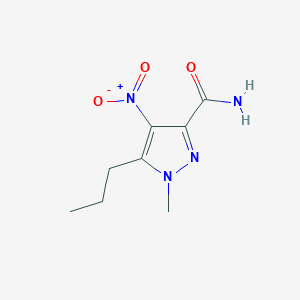
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential as pharmaceuticals and agrochemicals. The specific compound is not directly described in the provided papers, but related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and behaviors of the compound of interest .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various precursors such as amino-pyrazolecarboxamides with other reagents to introduce different functional groups. For example, the synthesis of a related compound involved the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde . Another approach described the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis to synthesize a dimethyl-N-nitro pyrazole derivative . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives by modifying the substituents on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by techniques such as X-ray diffraction analysis. The crystal structures can reveal important features such as dihedral angles between rings, confirming the conformation of the molecules . Hydrogen bonding interactions, such as N-H...O and C-H...O, are commonly observed in the crystal structures of these compounds, contributing to their stability and packing in the solid state .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including the introduction of nitro groups, as seen in the reaction of 1-methyl-5-amino-4-pyrazolecarboxamide with nitrous acid to yield nitro-substituted products . The reactivity of these compounds can be influenced by the presence of different substituents, which can affect the electron density and steric hindrance around the reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be studied using techniques like thermogravimetric analysis (TG-DTG). Compounds in this class have been found to be thermally stable up to certain temperatures . Spectroscopic methods, including NMR, IR, and mass spectrometry, are used to characterize the compounds and confirm their structures . Additionally, computational methods like density functional theory (DFT) calculations can provide insights into the electronic structures and potential non-linear optical properties of these molecules .
Aplicaciones Científicas De Investigación
Modified Synthesis Methods
Researchers have developed modified, economical, and efficient synthesis methods for variously substituted pyrazolo[4,3-d]pyrimidin-7-ones, including compounds structurally related to "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide." These methods leverage microwave irradiation for higher yields and shorter reaction times, demonstrating the chemical's utility in synthesizing complex heterocyclic compounds (Khan et al., 2005).
Hydrogen-Bonded Molecular Structures
Studies on hydrogen-bonded chains and sheets in derivatives of "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide" have revealed their potential in forming polarized structures, beneficial for developing materials with specific optical or electrical properties. These investigations highlight the chemical's role in advancing materials science (Portilla et al., 2007).
Synthesis of Heterocyclic Compounds
The compound has been used as a precursor in synthesizing a range of heterocyclic compounds, including pyrazolo[4,3-d]pyrimidin-7-ones and pyrazolo[1,5-a]pyrimidines, showcasing its versatility in organic synthesis. These compounds have potential applications in pharmaceuticals, agrochemicals, and dyes (Maruthikumar & Rao, 2003).
Nematocidal Activity
Novel derivatives synthesized from "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide" have shown promising nematocidal activity, indicating the compound's potential in developing new agrochemicals for protecting crops from nematode infestations. This application underscores the compound's relevance in agriculture and pest management (Zhao et al., 2017).
Anticancer Research
Compounds derived from "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide" have been evaluated as anticancer agents, particularly as mTOR inhibitors. These studies are crucial for developing new therapeutic agents against various cancers, showcasing the compound's application in medicinal chemistry and oncology (Reddy et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-4-nitro-5-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-3-4-5-7(12(14)15)6(8(9)13)10-11(5)2/h3-4H2,1-2H3,(H2,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCQVNCBOLIFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1C)C(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452601 |
Source


|
| Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide | |
CAS RN |
247583-72-8 |
Source


|
| Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

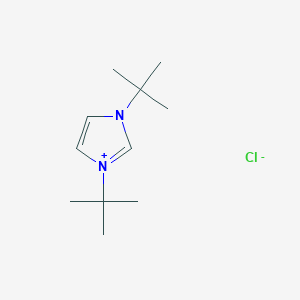
![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
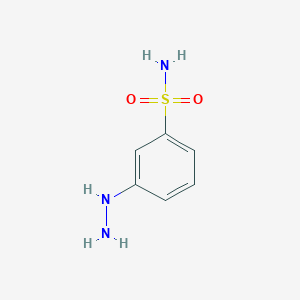
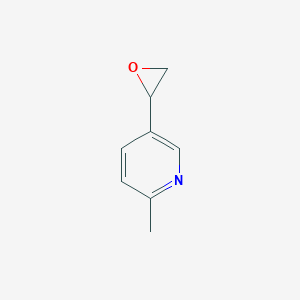
![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)
